molecular formula C16H15BrN2O2 B4517979 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide

Cat. No.: B4517979
M. Wt: 347.21 g/mol
InChI Key: LHEDGQQWFLFRMS-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide is a synthetic organic compound that features both indole and furan moieties. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with 2-(furan-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Furanone derivatives.

    Reduction: Tetrahydrofuran derivatives.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole and furan rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(1H-indol-3-yl)ethanone
  • (6-Bromo-1H-indol-2-yl)methanol

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide is unique due to the combination of indole and furan moieties, which provides a distinct set of chemical properties and potential biological activities. This combination is less common compared to other indole derivatives, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-4-3-12-6-8-19(15(12)10-13)11-16(20)18-7-5-14-2-1-9-21-14/h1-4,6,8-10H,5,7,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEDGQQWFLFRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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